5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or significance in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis provides information about the compound’s functional groups, stereochemistry, and molecular geometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, and spectral properties.Scientific Research Applications
Catalyst in Cationic Cyclizations
5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid plays a role in chemical synthesis, particularly in cationic cyclizations. Haskins and Knight (2002) demonstrated the effectiveness of sulfonamides, like 5-methylsulfonyl pyridines, in inducing cyclisation reactions to form complex polycyclic systems, which are significant in the development of various pharmaceuticals and complex organic molecules (Haskins & Knight, 2002).
Precursor in Microwave-Assisted Synthesis
Matloobi and Kappe (2007) explored the microwave-assisted synthesis of 2-amino-4-arylpyrimidine derivatives using 2-methylsulfonyl pyrimidines, which can be derived from compounds similar to 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid. This method is significant for rapid and efficient synthesis of pyrimidine derivatives, which are key in pharmaceuticals (Matloobi & Kappe, 2007).
Synthesis of Antihypertensive Agents
Finch et al. (1979) researched the synthesis of various 5-thio-2-pyridinecarboxylic acid derivatives, closely related to 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid, revealing their potential as orally active antihypertensive agents. This shows the compound's relevance in the development of cardiovascular drugs (Finch et al., 1979).
Inhibitor of Prolyl 4-Hydroxylase
Research by Dowell and Hadley (1992) suggests that derivatives of pyridine dicarboxylic acid, structurally similar to 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid, are potent inhibitors of prolyl 4-hydroxylase. These inhibitors play a crucial role in regulating collagen synthesis, and therefore could be significant in treatments related to tissue repair and fibrosis (Dowell & Hadley, 1992).
Antibody Generation for Sulfonamide Antibiotics
Adrián et al. (2009) developed antibodies against 5-[6-(4-aminobenzenesulfonylamino)pyridin-3-yl]-2-methylpentanoic acid, a compound structurally akin to 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid, for the detection of sulfonamide antibiotics in milk. This demonstrates its potential application in food safety and pharmaceutical analysis (Adrián et al., 2009).
Surface Active Agent in Antibacterial Synthesis
El-Sayed (2006) discovered the use of sulfonamide derivatives in synthesizing biologically active heterocycles with antimicrobial activity, which can be used as surface active agents. This highlights the compound's application in developing new antimicrobial agents and surfactants (El-Sayed, 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It includes understanding the precautions needed to handle and store the compound safely.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could enhance its properties, or new synthetic routes.
properties
IUPAC Name |
5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-14(12,13)4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMOBCKYMMMKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=O)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid |
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